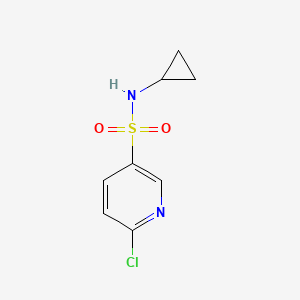

6-chloro-N-cyclopropylpyridine-3-sulfonamide

CAS No.: 923226-48-6

Cat. No.: VC4357115

Molecular Formula: C8H9ClN2O2S

Molecular Weight: 232.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923226-48-6 |

|---|---|

| Molecular Formula | C8H9ClN2O2S |

| Molecular Weight | 232.68 |

| IUPAC Name | 6-chloro-N-cyclopropylpyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C8H9ClN2O2S/c9-8-4-3-7(5-10-8)14(12,13)11-6-1-2-6/h3-6,11H,1-2H2 |

| Standard InChI Key | JLCDCYNJKALDJO-UHFFFAOYSA-N |

| SMILES | C1CC1NS(=O)(=O)C2=CN=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is , with a molecular weight of 232.69 g/mol . Its structure comprises a pyridine ring substituted at the 3-position with a sulfonamide group () and at the 6-position with chlorine. The sulfonamide nitrogen is further bonded to a cyclopropyl ring, introducing steric constraints that may influence reactivity and binding interactions .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-chloro-N-cyclopropylpyridine-3-sulfonamide | |

| SMILES | ||

| InChIKey | JLCDCYNJKALDJO-UHFFFAOYSA-N | |

| XLogP3-AA (Partition Coefficient) | 1.3 |

The cyclopropyl group’s planar geometry and angle strain may confer unique electronic effects, potentially modulating the sulfonamide’s acidity or hydrogen-bonding capacity .

Physicochemical Properties

Computed and Experimental Data

PubChem lists computed properties, including a hydrogen bond donor count of 1 (sulfonamide NH) and acceptor count of 4 (sulfonyl oxygens and pyridine nitrogen) . The rotatable bond count of 3 indicates moderate flexibility, primarily from the cyclopropyl-sulfonamide linkage.

Table 2: Physicochemical Profile

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 232.69 g/mol | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bonds | 3 | PubChem |

| Topological Polar Surface Area | 76.7 Ų | PubChem |

Experimental data on solubility and melting point remain unreported, though sulfonamides generally exhibit moderate aqueous solubility dependent on pH .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume